1-(Dimethylamino)-2-methylpropan-2-OL

Description

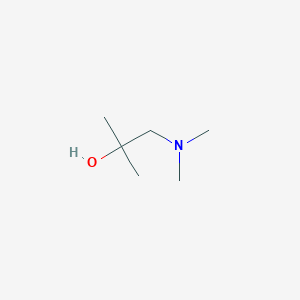

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYRIICDYQTTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430703 | |

| Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14123-48-9 | |

| Record name | 1-(Dimethylamino)-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of the tertiary amino alcohol, 1-(dimethylamino)-2-methylpropan-2-ol. With the CAS Registry Number 14123-48-9, this compound holds potential as a versatile intermediate in synthetic chemistry.[1][2][3] This document delves into its chemical and physical characteristics, synthesis, spectroscopic profile, and safety considerations, offering a foundational resource for its application in research and development.

Core Chemical and Physical Properties

This compound is an organic compound featuring both a tertiary amine and a tertiary alcohol functional group.[3] Its structure presents a unique combination of basicity from the dimethylamino group and the potential for hydrogen bonding from the hydroxyl group, influencing its solubility and reactivity.[3]

Key Identifiers and Structural Information

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 14123-48-9 | CymitQuimica[3] |

| Molecular Formula | C₆H₁₅NO | PubChem[4] |

| Molecular Weight | 117.19 g/mol | PubChem[4] |

| InChI | InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3 | PubChem[4] |

| InChIKey | XTYRIICDYQTTTC-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CC(C)(CN(C)C)O | PubChem[4] |

Physicochemical Data

While extensive experimental data for this specific compound is not widely published, its structural attributes suggest it is a liquid at room temperature with a relatively low boiling point, rendering it volatile.[3] The presence of both amine and alcohol functionalities indicates its potential solubility in polar organic solvents and water.[3]

Synthesis and Manufacturing

The synthesis of this compound can be approached through various established methods for creating tertiary amino alcohols. A notable route involves the isomerization of its structural isomer, 2-dimethylamino-2-methyl-1-propanol.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via isomerization.

Protocol: Isomerization of 2-Dimethylamino-2-methyl-1-propanol

A patented process outlines the conversion of 2-dimethylamino-2-methyl-1-propanol to this compound.[5] This method highlights the potential for a 70% yield through heating in the presence of formic acid.[5]

Step-by-Step Methodology:

-

Reactant Preparation: A mixture of 2-dimethylamino-2-methyl-1-propanol, water, and formic acid is prepared.[5]

-

Reaction Setup: The mixture is subjected to distillation.[5]

-

Isomerization: The liquid temperature is maintained to facilitate the conversion to this compound.[5]

-

Purification: The final product is separated from the reaction mixture by fractional distillation.[5]

It is imperative for researchers to consult the primary literature and adapt safety protocols for any laboratory-scale synthesis.

Spectroscopic and Analytical Characterization

While comprehensive, publicly available spectra for this compound are limited, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS.[1][2] The following represents predicted and expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments:

-

Singlets for the two equivalent methyl groups attached to the tertiary carbon.

-

A singlet for the methylene protons adjacent to the nitrogen.

-

A singlet for the six protons of the dimethylamino group.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum would likely display four unique signals corresponding to:

-

The quaternary carbon bonded to the hydroxyl group.

-

The two equivalent methyl carbons attached to the quaternary carbon.

-

The methylene carbon adjacent to the nitrogen.

-

The two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

A broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the alcohol.

-

C-H stretching vibrations in the 3000-2800 cm⁻¹ region.

-

C-N stretching vibrations, typically observed in the 1250-1020 cm⁻¹ range.

-

C-O stretching vibration around 1150-1050 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization, the molecular ion peak (M+) at m/z 117 would be expected. Common fragmentation patterns for amino alcohols include the loss of alkyl groups and cleavage adjacent to the nitrogen and oxygen atoms. A prominent fragment would likely be observed from the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion.

Applications and Biological Significance

This compound is primarily recognized for its role as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] Its bifunctional nature allows for a range of chemical transformations.

While no specific biological activities have been extensively documented for this compound, its structural similarity to other amino alcohols suggests potential areas for investigation. For instance, related compounds have been explored for their roles as neuromodulators or in inhibiting certain enzymes.[6] However, it is crucial to note that no such activity has been confirmed for this compound itself. Further screening and research are necessary to determine any pharmacological or biological relevance.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

GHS Hazard Classification

| Hazard | Description |

| Flammable Liquid | Flammable liquid and vapor.[4] |

| Skin Irritation | Causes skin irritation.[4] |

| Eye Damage | Causes serious eye damage.[4] |

| Respiratory Irritation | May cause respiratory irritation.[4] |

Handling and Storage Recommendations

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a tertiary amino alcohol with potential as a building block in organic synthesis. While detailed experimental data on its properties and biological activity are not extensively available in the public domain, this guide provides a foundational understanding based on its chemical structure and information from available resources. Further research is warranted to fully elucidate its spectroscopic characteristics, reactivity, and potential applications in drug discovery and materials science.

References

- BioCrick. (n.d.). 2-Aminoethanol | CAS:141-43-5 | Alkaloids | High Purity | Manufacturer.

- BioCrick. (n.d.). 2-Thiouracil | CAS:141-90-2 | High Purity | Manufacturer.

- BioCrick. (n.d.). Gama-Tocotrienol | CAS:14101-61-2 | Phenols | High Purity | Manufacturer.

- The Pherobase. (n.d.). NMR: Compounds - Sorted by CAS Number.

- BioCrick. (n.d.). ABT-751 (E7010) | CAS:141430-65-1 | Inhibitor of microtubule polymerization,antimitotic.

- BioCrick. (n.d.). Trachelanthamine | CAS:14140-18-2 | Alkaloids | High Purity | Manufacturer.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.

Sources

- 1. 14123-48-9 | 2-(Dimethylaminomethyl)-2-propanol | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 2. 14123-48-9 | 2-(Dimethylaminomethyl)-2-propanol - Moldb [moldb.com]

- 3. CAS 14123-48-9: 1-(Dimethylamino)-2-methyl-2-propanol [cymitquimica.com]

- 4. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]

- 6. 2-Aminoethanol | CAS:141-43-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol: Synthesis, Structural Elucidation, and Analytical Characterization

This document provides a comprehensive technical overview of 1-(Dimethylamino)-2-methylpropan-2-ol, a tertiary amino alcohol. The guide is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of its chemical identity, a robust strategy for its synthesis, and a multi-technique workflow for its thorough analysis and characterization. The methodologies described herein are grounded in established chemical principles, ensuring a self-validating and reproducible approach to working with this compound.

Core Molecular Identity and Physicochemical Profile

This compound (CAS No: 14123-48-9) is an organic compound featuring a tertiary alcohol and a tertiary amine functional group.[1] This bifunctional nature dictates its chemical reactivity and physical properties. Its structure consists of a propan-2-ol backbone, substituted at the C2 position with two methyl groups and at the C1 position with a dimethylamino group.

A precise understanding of its molecular structure is the cornerstone of any subsequent synthesis or analysis.

Caption: 2D Chemical Structure of this compound.

The key physicochemical properties derived from authoritative databases are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14123-48-9 | PubChem[1] |

| Molecular Formula | C₆H₁₅NO | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 117.115364102 Da | PubChem[1] |

| SMILES | CC(C)(CN(C)C)O | PubChem[1] |

| InChIKey | XTYRIICDYQTTTC-UHFFFAOYSA-N | PubChem[1] |

A Logic-Driven Synthesis Strategy

While numerous synthetic routes for amino alcohols exist, a highly effective and regioselective method for preparing this compound is the nucleophilic ring-opening of a suitable epoxide. This approach is favored due to its high atom economy and predictable outcomes based on steric hindrance.

The proposed pathway involves the reaction of 1,2-epoxy-2-methylpropane (isobutylene oxide) with dimethylamine .

Causality of Experimental Design:

-

Nucleophile: Dimethylamine acts as the nitrogen nucleophile.

-

Electrophile: The strained three-membered ring of the epoxide is an excellent electrophile.

-

Regioselectivity: The nucleophilic attack by dimethylamine is expected to occur at the least sterically hindered carbon atom of the epoxide ring (the -CH₂ group). This is a cornerstone of Sₙ2-type epoxide opening under neutral or basic conditions, ensuring the formation of the desired C1-N bond and yielding the tertiary alcohol at C2.

Caption: Proposed synthesis via nucleophilic ring-opening of an epoxide.

Comprehensive Analytical Workflow

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the target compound. This multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Caption: A logical workflow from synthesis to final analytical confirmation.

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds and providing initial structural confirmation.

Rationale for Method Selection:

-

Gas Chromatography (GC): The relatively low molecular weight and expected volatility of the compound make it an ideal candidate for GC analysis. A polar capillary column (e.g., a wax-type or mid-polar phenyl-type column) is chosen to effectively separate the polar amino alcohol from less polar starting materials or byproducts.

-

Mass Spectrometry (MS) Detector: Provides mass information for the eluted compound, confirming its molecular weight and offering structural insights through its fragmentation pattern.

Detailed Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a suitable solvent like dichloromethane or methanol.

-

Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector (e.g., a single quadrupole or ion trap).[2][3]

-

GC Column: Zebron ZB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar 5% phenyl-polysiloxane column.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

-

Injection: Inject 1 µL in splitless mode. Set the injector temperature to 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230°C.

-

-

Data Analysis: Integrate the peak corresponding to the product to determine its purity as a percentage of the total integrated peak area. Analyze the mass spectrum of the peak to confirm its identity.

Structural Elucidation: Spectroscopic Analysis

3.2.1. Mass Spectrometry (MS)

The mass spectrum from the GC-MS analysis provides crucial structural data.

-

Molecular Ion (M⁺): The parent peak should appear at an m/z of 117, corresponding to the molecular weight of C₆H₁₅NO.

-

Key Fragmentation Patterns: The structure of this compound suggests several predictable fragmentation pathways. The most prominent peak is often the result of alpha-cleavage, which is the scission of a bond adjacent to the nitrogen atom.

-

m/z 58: A very common and often base peak for N,N-dimethylamino compounds, resulting from the cleavage of the C1-C2 bond to form the stable [CH₂=N(CH₃)₂]⁺ iminium ion.

-

m/z 59: Loss of a propyl group or a more complex rearrangement. A similar m/z of 59 is seen in the fragmentation of 2-methylpropan-2-ol, corresponding to the [C(CH₃)₂OH]⁺ ion.[4]

-

m/z 102: Loss of a methyl group (CH₃) from the molecular ion (117 - 15).

-

m/z 100: Loss of the hydroxyl group (OH) radical (117 - 17), though this may be less favorable than alpha-cleavage.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

| Predicted ¹H NMR Data | ||||

| Signal | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| A | -C(CH₃ )₂-OH | ~1.2 | Singlet (s) | 6H |

| B | -N(CH₃ )₂ | ~2.2 | Singlet (s) | 6H |

| C | -CH₂ -N- | ~2.3 | Singlet (s) | 2H |

| D | -OH | Variable (2.5-4.0) | Broad Singlet (br s) | 1H |

Causality of Chemical Shifts:

-

Signal A (gem-dimethyl): These two methyl groups are equivalent and adjacent to a quaternary carbon, hence they appear as a sharp singlet. Their position around 1.2 ppm is typical for alkyl protons.

-

Signal B (N-dimethyl): These protons are on methyl groups attached to a nitrogen atom, which deshields them, shifting them downfield to ~2.2 ppm. They are equivalent and appear as a singlet.

-

Signal C (Methylene): These protons are on the carbon adjacent to the nitrogen, placing them in a similar chemical environment to the N-methyl protons, hence the similar shift. They appear as a singlet as there are no adjacent protons to couple with.

-

Signal D (Hydroxyl): The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

Predicted ¹³C NMR Data: A total of 5 distinct carbon signals are expected.

-

~25-30 ppm: Two equivalent methyl carbons attached to the quaternary carbon C2.

-

~45-50 ppm: Two equivalent methyl carbons of the dimethylamino group.

-

~65-70 ppm: The methylene carbon (-CH₂-) attached to the nitrogen.

-

~70-75 ppm: The quaternary carbon (C2) bearing the hydroxyl group.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Key IR Absorptions | ||

| Wavenumber (cm⁻¹) | Functional Group | Appearance |

| 3400 - 3200 | O-H (Alcohol) | Strong, Broad |

| 2970 - 2850 | C-H (Alkyl) | Strong, Sharp |

| 1260 - 1000 | C-N (Amine) | Medium |

| 1150 - 1050 | C-O (Tertiary Alcohol) | Medium |

The presence of a strong, broad absorption band in the 3400-3200 cm⁻¹ region is definitive evidence for the hydroxyl group.

Safety and Handling

Proper handling of this compound is critical. According to the Globally Harmonized System (GHS) classifications, this chemical presents multiple hazards.[1]

-

Physical Hazards: Flammable liquid and vapor (H226).[1] Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use explosion-proof electrical equipment.

-

Health Hazards:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) and wear protective clothing to prevent skin contact.[6][7]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][8]

Conclusion

This compound is a bifunctional amino alcohol whose identity can be reliably established through a synergistic combination of logical synthesis and a comprehensive analytical workflow. The proposed epoxide ring-opening synthesis offers a direct and regioselective route to the molecule. Subsequent characterization using a suite of modern analytical techniques—GC-MS for purity and initial identification, NMR for definitive structural mapping, and IR for functional group confirmation—provides a self-validating dataset that ensures the integrity of the material for research and development applications. Adherence to strict safety protocols is mandatory when handling this flammable and corrosive compound.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9793738, this compound. Available: [Link]

- PubChem (n.d.). 2-(Dimethylamino)-2-methylpropanol. Available: [Link]

- DocBrown.info (n.d.). Mass spectrum of 2-methylpropan-2-ol. Available: [Link]

- Dawiec, M., et al. (2015). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules, 20(11), 20292-20306. Available: [Link]

- Dawod, M., et al. (2011). Identification of methyl diethanolamine degradation products by gas chromatography and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(1), 156-163. Available: [Link]

- Mallak Specialties Pvt Ltd (n.d.). 1-Dimethylamino-2-propanol. Available: [Link]

- SIELC Technologies (2018). Separation of 2-((Dimethylamino)methyl)-2-ethylpropane-1,3-diol on Newcrom R1 HPLC column. Available: [Link]

Sources

- 1. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters | MDPI [mdpi.com]

- 4. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chempoint.com [chempoint.com]

- 8. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]

"1-(Dimethylamino)-2-methylpropan-2-OL" molecular weight and formula

An In-depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a tertiary amino alcohol. It details the fundamental physicochemical properties of the compound, including its molecular formula and weight, and presents these in a structured format for clarity. The guide elucidates a representative synthetic pathway, explaining the chemical principles behind the methodology and offering a detailed experimental protocol. Furthermore, it explores the potential applications of this molecule within research and drug development, drawing parallels with structurally related compounds that have established pharmacological relevance. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, serving as a foundational resource for understanding and utilizing this versatile chemical building block.

Introduction to this compound

This compound, also known as 1-(Dimethylamino)-2-methyl-2-propanol, is an organic compound classified as a tertiary amino alcohol. Its structure incorporates a tertiary amine and a tertiary alcohol functional group. This combination of functionalities imparts specific chemical characteristics, including basicity from the amine group and the potential for hydrogen bonding from the hydroxyl group. While not as widely documented as some of its isomers, its structural motifs are present in various biologically active molecules and are of significant interest in medicinal chemistry and materials science. This guide aims to consolidate the core technical information about this compound and explore its potential based on established chemical principles and the known applications of related structures.

Core Physicochemical Properties

The fundamental identity and characteristics of this compound are defined by its physicochemical properties. These data are critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14123-48-9 | [1][2] |

| Canonical SMILES | CC(C)(CN(C)C)O | [1] |

| InChI Key | XTYRIICDYQTTTC-UHFFFAOYSA-N | [1] |

| Appearance | Assumed to be a liquid at room temperature | N/A |

| Primary Hazards | Flammable, Corrosive, Irritant | [1] |

Synthesis and Manufacturing

The synthesis of amino alcohols often involves the reaction of an epoxide with an amine or the reduction of an amino ketone or amino acid. A plausible and illustrative synthesis for this compound involves the reaction of 2,2-dimethyloxirane (isobutylene oxide) with dimethylamine.

Synthetic Workflow: Conceptual Overview

The reaction is a nucleophilic ring-opening of the epoxide. The dimethylamine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. Due to the steric hindrance from the two methyl groups on one carbon, the attack preferentially occurs at the less substituted carbon, leading to the desired product. This reaction is typically catalyzed by a proton source, such as water or an alcohol, which helps to activate the epoxide ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

2,2-Dimethyloxirane (Isobutylene Oxide)

-

Dimethylamine (40% solution in water)

-

Methanol

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath to maintain a low temperature.

-

Reagent Addition: Charge the flask with 50 mL of a 40% aqueous solution of dimethylamine. Slowly add 10 g of 2,2-dimethyloxirane to the addition funnel.

-

Reaction Execution: Add the 2,2-dimethyloxirane dropwise to the stirring dimethylamine solution over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-18 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove excess dimethylamine and water.

-

Extraction and Work-up: Dissolve the resulting residue in 100 mL of diethyl ether. Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Final Purification: Remove the diethyl ether via rotary evaporation. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Trustworthiness through Validation: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the structure.[3]

Potential Applications in Research and Drug Development

The dimethylamino alcohol scaffold is a valuable pharmacophore in medicinal chemistry.[4] While specific applications for this compound are not extensively documented, its structural features suggest potential utility as a synthetic intermediate or a lead compound in drug discovery.

Role as a Synthetic Building Block

The compound possesses two reactive sites: the tertiary amine and the hydroxyl group. This allows it to serve as a versatile building block for more complex molecules. For instance, the hydroxyl group can be esterified or etherified, while the amine can be quaternized or used as a basic center in a larger molecule. Such modifications are fundamental in creating libraries of compounds for screening. The synthesis of Tapentadol, an analgesic, involves an intermediate with a similar structural backbone, highlighting the relevance of this chemical class.[5]

Potential Pharmacological Activity

Many drugs containing the dimethylamine group exhibit a wide range of biological activities.[4] The amino alcohol motif is particularly prevalent in pharmaceuticals targeting the central nervous system (CNS) and in agents that modulate receptor activity.

-

CNS Agents: The tertiary amine can be protonated at physiological pH, which is often a key feature for interacting with neurotransmitter receptors. The overall lipophilicity, influenced by the methyl groups, can be tuned to optimize blood-brain barrier penetration.

-

Corrosion Inhibitors: Simple amino alcohols are known to be effective corrosion inhibitors for metals, an application relevant in industrial and material science contexts.[6]

Caption: Structure-function relationships for potential applications.

Conclusion

This compound, with a molecular formula of C₆H₁₅NO and a molecular weight of 117.19 g/mol , is a structurally interesting amino alcohol.[1][2] While detailed research on this specific isomer is limited, its fundamental properties and the known utility of its structural class make it a compound of interest for synthetic and medicinal chemists. Its plausible synthesis via the ring-opening of an epoxide is straightforward, and its dual functionality provides a platform for the development of more complex molecules. Future investigations into its biological activity could reveal novel applications in drug development and beyond.

References

- PubChem Compound Summary for CID 9793738, this compound.

- 1-Dimethylamino-2-propanol. Mallak Specialties Pvt Ltd. [Link]

- Process of preparing n, n-dimethylamino alcohols.

- PubChem Compound Summary for CID 160221588.

- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

- United States Patent Office.

- PubChem Compound Summary for CID 23435, 2-(Dimethylamino)-2-methylpropanol.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

Sources

- 1. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Dimethylamino)-2-methyl-2-propanol 95.00% | CAS: 14123-48-9 | AChemBlock [achemblock.com]

- 3. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 6. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]

An In-Depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol

Introduction: 1-(Dimethylamino)-2-methylpropan-2-ol is a tertiary amino alcohol, a class of organic compounds that feature both a hydroxyl (-OH) and a tertiary amine functional group. Its structure, containing a sterically hindered tertiary alcohol, makes it a subject of interest for chemists exploring scaffolds for organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, plausible synthetic routes, and potential applications, with a focus on providing practical insights for researchers and drug development professionals. A critical aspect of understanding this compound is distinguishing it from its more commonly cited structural isomers, a distinction that will be clarified herein to ensure scientific precision.

Part 1: Core Chemical Identity and Properties

Accurate identification is the bedrock of chemical research. The following section details the key identifiers for this compound and contrasts its properties with those of its common isomers to prevent ambiguity in experimental design.

Chemical Identifiers

The definitive identifier for this compound is its CAS number: 14123-48-9 .[1] Other key identifiers are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 14123-48-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₁₅NO | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(CN(C)C)O | PubChem[1] |

| InChI Key | XTYRIICDYQTTTC-UHFFFAOYSA-N | PubChem[1] |

| Synonyms | 1-(Dimethylamino)-2-methyl-2-propanol, 2-(Dimethylaminomethyl)-2-propanol | PubChem[1] |

Structural Representation

The structure of this compound is foundational to its chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Properties and Isomeric Comparison

While extensive experimental data for this compound is not widely published, computed properties are available.[1] It is crucial for researchers to avoid confusing this compound with its isomers, which have well-documented but different physical properties.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound (CAS: 14123-48-9) | 1-Dimethylamino-2-propanol (CAS: 108-16-7) | 2-(Dimethylamino)-2-methyl-1-propanol (CAS: 7005-47-2) |

| Molecular Formula | C₆H₁₅NO | C₅H₁₃NO | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol | 103.16 g/mol | 117.19 g/mol |

| Boiling Point | Data not available | 121-127 °C[2] | 134-136 °C |

| Density | Data not available | 0.837 g/mL at 25 °C | 0.91 g/mL at 25 °C (for 80% solution) |

| XLogP3 (Computed) | 0.2[1] | 0.0 | 0.2 |

| Topological Polar Surface Area | 23.5 Ų[1] | 23.5 Ų | 23.5 Ų |

Note: The lack of published experimental data for the target compound suggests it is less common in commercial and research applications than its isomers.

Part 2: Synthesis and Manufacturing

A reliable synthetic pathway is essential for obtaining any chemical for research. While a specific, peer-reviewed protocol for this compound is not prominent in the literature, a chemically sound and plausible route can be designed based on established reactions of epoxides with amines.

Proposed Synthetic Pathway: Epoxide Ring-Opening

The most direct and logical synthesis involves the nucleophilic ring-opening of 1,2-epoxy-2-methylpropane (isobutylene oxide) with dimethylamine. In this reaction, the dimethylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. Due to the steric hindrance of the tertiary carbon, the attack preferentially occurs at the less substituted primary carbon, leading to the desired product.

Caption: Proposed synthesis workflow via epoxide ring-opening.

Experimental Protocol (Representative)

This protocol is adapted from the well-documented synthesis of the analogous compound, 1-dimethylamino-2-propanol, from propylene oxide.[3] Researchers should optimize conditions for the specific reactants.

Materials:

-

1,2-Epoxy-2-methylpropane (Isobutylene Oxide)

-

Anhydrous Dimethylamine (can be used as a solution in a suitable solvent like THF or ethanol)

-

Methanol or Ethanol (as solvent)

-

Reaction vessel suitable for pressure (e.g., a sealed tube or autoclave)

-

Magnetic stirrer and heating mantle

Procedure:

-

Charging the Vessel: In a clean, dry pressure-rated reaction vessel, add a solution of dimethylamine in methanol. Cool the vessel in an ice bath to minimize the vapor pressure of dimethylamine.

-

Reactant Addition: Slowly add 1,2-epoxy-2-methylpropane (1.0 equivalent) to the cooled dimethylamine solution with continuous stirring.

-

Reaction: Seal the vessel securely. Allow the mixture to warm to room temperature, then heat to 60-80°C. The reaction is typically exothermic and should be monitored. Maintain heating for 12-24 hours.

-

Causality Insight: Heating provides the necessary activation energy for the ring-opening reaction. Using a sealed vessel is crucial to contain the volatile dimethylamine and prevent its loss, ensuring the reaction proceeds to completion.

-

-

Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

-

Purification: Remove the solvent and excess dimethylamine under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

-

Self-Validation: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and identify any residual starting materials or byproducts.

-

Part 3: Applications in Research and Development

While specific, high-profile applications for this compound are not widely documented, its structure suggests potential utility as a chemical intermediate or building block.

-

Intermediate in Organic Synthesis: Chemical suppliers market this compound as a versatile small molecule scaffold and an intermediate for synthesizing pharmaceuticals and agrochemicals.[4][5] The combination of a sterically hindered tertiary alcohol and a nucleophilic tertiary amine allows for a range of potential chemical transformations. The hydroxyl group can be derivatized, while the amine can act as a base, catalyst, or be quaternized to form ammonium salts.

-

Potential as a Ligand or Catalyst: The amino alcohol motif is common in ligands for asymmetric synthesis. Although this specific compound is achiral, its derivatives could potentially serve as ligands in metal-catalyzed reactions. The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center.

-

Comparison to Isomers: It is noteworthy that the isomer 1-dimethylamino-2-propanol is a component of the pharmaceutical Inosine pranobex and is used in various syntheses.[2][3] The lack of similar documented applications for this compound may suggest that the steric hindrance around its tertiary alcohol makes it either less reactive or less effective in biological or catalytic systems compared to its less hindered isomers. For a drug development professional, this implies that it is a relatively unexplored scaffold.

Part 4: Safety, Handling, and Storage

Based on GHS classifications provided by suppliers and databases like PubChem, this compound is a hazardous chemical requiring careful handling.[1]

GHS Hazard Classification

| GHS Hazard Statement | Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Damage | H318 | Causes serious eye damage |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Source: PubChem[1]

Safe Handling Protocol

Objective: To handle this compound safely, minimizing risk of exposure and fire.

-

Engineering Controls: Work exclusively in a well-ventilated chemical fume hood to control vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Handling:

-

Ground and bond containers when transferring the liquid to prevent static discharge, as it is a flammable liquid.

-

Use non-sparking tools.

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

-

-

In Case of a Spill:

-

Remove all sources of ignition.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Caption: Key pillars of the safe handling workflow.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep it segregated from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound (CAS: 14123-48-9) is a tertiary amino alcohol with potential as a chemical intermediate. While its physicochemical properties and applications are not as well-documented as its structural isomers, its synthesis is achievable through standard organic chemistry reactions. The primary value of this guide for the research and drug development community lies in its clear identification of the compound, the provision of a plausible and detailed synthetic protocol, and the honest appraisal of its current standing in the scientific literature. The lack of specific documented uses presents an opportunity for novel exploration of this sterically hindered scaffold in catalysis, materials science, and pharmaceutical development.

References

- LookChem. (n.d.). 1-Dimethylamino-2-propanol|108-16-7.

- BioCrick. (n.d.). 2-Thiouracil | CAS:141-90-2.

- PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793738, this compound.

- ResearchGate. (2010, August). Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance.

- Wikipedia. (2020, June 22). Dimethylaminoisopropanol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23435, 2-(Dimethylamino)-2-methylpropanol.

- Google Patents. (2013). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

- PubChemLite. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160221588.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018499, 1-Dimethylamino-2-methylbutan-2-ol.

Sources

- 1. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 3. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]

- 4. CAS 14123-48-9: 1-(Dimethylamino)-2-methyl-2-propanol [cymitquimica.com]

- 5. 2-(Dimethylaminomethyl)-2-propanol, CasNo.14123-48-9 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

"1-(Dimethylamino)-2-methylpropan-2-OL" physical and chemical properties

An In-depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and safety considerations for this compound, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Introduction and Chemical Identity

This compound, also known as 1-(Dimethylamino)-2-methyl-2-propanol, is a tertiary amino alcohol. Its bifunctional nature, containing both a tertiary amine and a tertiary alcohol group, makes it a versatile building block in organic synthesis. Understanding its fundamental properties is crucial for its effective application and safe handling in a laboratory or industrial setting.

This compound is identified by the CAS Number 13233-38-6 .[1] It is important to distinguish it from its isomer, 2-(Dimethylamino)-2-methylpropan-1-ol (CAS No. 7005-47-2), as their structural differences lead to distinct physical and chemical characteristics.[2]

Chemical Structure and Molecular Identifiers

The molecular structure of this compound consists of a propanol backbone with a dimethylamino group attached to the first carbon and a hydroxyl group and two methyl groups attached to the second carbon.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 13233-38-6 (alternate CAS 14123-48-9 mentioned) | [1] |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Canonical SMILES | CC(C)(CN(C)C)O | [1] |

| InChI | InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3 | [1] |

| InChIKey | XTYRIICDYQTTTC-UHFFFAOYSA-N | [1] |

| Synonyms | 1-(Dimethylamino)-2-methyl-2-propanol, 2-(Dimethylaminomethyl)-2-propanol |[1] |

Physical and Chemical Properties

The physical state and solubility are dictated by the interplay between the polar hydroxyl and amino groups and the nonpolar alkyl backbone. The tertiary amine imparts basic properties, while the tertiary alcohol group influences its reactivity and hydrogen bonding capabilities.

Table 2: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 117.19 g/mol | [1] |

| Monoisotopic Mass | 117.115364102 Da | [1][3] |

| XLogP3-AA (Predicted) | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 |[1] |

Solubility Profile

The presence of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups allows for hydrogen bonding with polar solvents. Therefore, this compound is expected to be soluble in water and other polar protic solvents like ethanol and methanol.[5] The alkyl groups contribute to some solubility in less polar organic solvents.

Reactivity and Chemical Behavior

-

Basicity : The lone pair of electrons on the nitrogen atom of the dimethylamino group makes the molecule basic. It will react with acids to form ammonium salts.

-

Nucleophilicity : Both the nitrogen and oxygen atoms are nucleophilic centers. The nitrogen atom is generally a stronger nucleophile.

-

Reactions of the Hydroxyl Group : As a tertiary alcohol, the hydroxyl group is sterically hindered. It can undergo reactions typical of tertiary alcohols, such as dehydration under acidic conditions or conversion to an alkyl halide, though harsher conditions may be required compared to primary or secondary alcohols.

-

Thermal Stability : While specific data is unavailable for this isomer, similar amino alcohols are generally stable under standard conditions but may decompose at high temperatures.[6]

Synthesis Pathways

The synthesis of amino alcohols like this compound can be achieved through several established organic chemistry routes. A common and illustrative method is the ring-opening of an epoxide with an amine. For this specific molecule, the reaction would involve 2,2-dimethyloxirane (isobutylene oxide) and dimethylamine.

Caption: Generalized synthesis workflow via epoxide ring-opening.

Experimental Protocol: Generalized Synthesis

Causality: This protocol is based on the well-established nucleophilic addition of amines to epoxides. The nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the opening of the three-membered ring. The subsequent workup with a proton source protonates the resulting alkoxide to yield the final alcohol product. The choice of a polar solvent helps to solubilize the reactants and facilitate the reaction.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyloxirane in a suitable solvent such as methanol or ethanol.

-

Amine Addition : Cool the solution in an ice bath. Slowly add an excess of dimethylamine (often as a solution in a solvent like THF or water) to the flask. The excess amine drives the reaction to completion.

-

Reaction : Allow the mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Solvent Removal : Once the reaction is complete, remove the solvent and excess dimethylamine under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Spectroscopic and Analytical Characterization

The structure of this compound can be unequivocally confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would show characteristic signals for the two equivalent methyl groups on the quaternary carbon, a singlet for the methylene (-CH₂-) protons adjacent to the nitrogen, a singlet for the six protons of the dimethylamino group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR : Would display distinct peaks for the different carbon environments: the quaternary carbon bearing the hydroxyl group, the two equivalent methyl carbons attached to it, the methylene carbon, and the two equivalent methyl carbons of the dimethylamino group.[7]

-

-

Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted m/z values for various adducts are available.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-N stretching vibrations around 1250-1020 cm⁻¹.

Protocol: Quality Control by Gas Chromatography (GC)

Self-Validation: This protocol, adapted from NIOSH Method 2561 for similar amino alcohols, includes calibration with standards to ensure quantitative accuracy.[8][9] The use of an internal standard can correct for variations in injection volume. Analyzing blanks confirms the absence of system contamination.

-

Sample Preparation : Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent like methanol or dichloromethane.

-

Calibration Standards : Prepare a series of calibration standards of known concentrations of a reference standard of the compound in the same solvent.

-

GC System : Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a dimethylpolysiloxane or a specialized amine column).[9]

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Detector Temperature : 300 °C

-

Oven Program : Start at 70 °C, hold for several minutes, then ramp at a controlled rate (e.g., 15 °C/min) to 200 °C.

-

Carrier Gas : Helium or Nitrogen.[9]

-

-

Analysis : Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample solution.

-

Data Interpretation : Determine the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. Quantify the concentration by using the calibration curve.

Caption: Workflow for purity assessment by Gas Chromatography.

Applications in Research and Development

While specific large-scale applications for this compound are not extensively documented in the provided search results, its structure is analogous to other amino alcohols that serve as important intermediates.

-

Pharmaceutical Synthesis : The dimethylamino group is a common pharmacophore found in many FDA-approved drugs.[10] Amino alcohols are precursors for synthesizing a wide range of biologically active molecules, including analgesics and antidepressants.[10][11] This compound could serve as a chiral auxiliary or a building block in the synthesis of complex pharmaceutical agents.

-

Corrosion Inhibitors : Similar amino alcohols are used as corrosion inhibitors, particularly in aqueous systems, due to their ability to adsorb onto metal surfaces.[12]

-

Catalysis : The tertiary amine functionality allows it to act as a base catalyst in various organic reactions, such as the formation of polyurethanes.

Safety, Handling, and Storage

Trustworthiness: The safety information is synthesized from multiple Safety Data Sheets (SDS) from reputable chemical suppliers, providing a reliable consensus on the hazards and necessary precautions.

Based on GHS classifications for this chemical and its isomers, this compound should be treated as a hazardous substance.[1]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H226 | Flammable liquid and vapor | [1] |

| Hazard | H315 | Causes skin irritation | [1] |

| Hazard | H318 | Causes serious eye damage | [1] |

| Hazard | H335 | May cause respiratory irritation | [1] |

| Precaution | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [6][13] |

| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [13] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][13] |

| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6][13] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[14] |

Handling and Storage

-

Handling : Use this chemical in a well-ventilated area or under a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[13] Employ non-sparking tools and take measures to prevent the buildup of electrostatic charge.[13][14]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from sources of ignition, strong oxidizing agents, and acids.[14]

First-Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[13]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ASIS Scientific. (n.d.). Safety Data Sheet - 2-Methylpropan-2-ol.

- PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.

- Mallak Specialties Pvt Ltd. (n.d.). 1-Dimethylamino-2-propanol.

- PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information.

- PubChem. (n.d.). CID 160221588 | C12H30N2O2. National Center for Biotechnology Information.

- Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Method 2561: (1) 2-(DIMETHYLAMINO)ETHANOL (2) 1-DIMETHYLAMINO-2-PROPANOL.

- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.

- Wikisource. (2016, June 23). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561).

- Analytice. (n.d.). Diethylaminoethanol (2-) (CAS 100-37-8); 1-(dimethylamino)propan-2-ol (CAS 108-16-7) - WATER analysis.

- Solubility of Things. (n.d.). 2-(Dimethylamino)-2-methyl-1-propanol.

- PubChemLite. (n.d.). This compound.

- LookChem. (2025, October 11). Product Name:PROPIONALDEHYDE/PROPANAL Cas Number :123-38-6 Formula:C3H6O.

- The Good Scents Company. (n.d.). propionaldehyde, 123-38-6.

- Cheméo. (n.d.). 2-Dimethylamino-1-propanol.

- Wikipedia. (n.d.). Dimethylaminoisopropanol.

- Stenutz. (n.d.). 2-dimethylamino-2-methylpropan-1-ol.

- SpectraBase. (n.d.). 2-Dimethylamino-2-methyl-1-propanol.

- Royal Society of Chemistry. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

Sources

- 1. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 4. 1-Dimethylamino-2-propanol = 99 108-16-7 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-Dimethylamino-2-propanol(108-16-7) 13C NMR spectrum [chemicalbook.com]

- 8. cdc.gov [cdc.gov]

- 9. 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561) - Wikisource, the free online library [en.wikisource.org]

- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 11. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 12. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]

- 13. 1-Dimethylamino-2-propanol - Safety Data Sheet [chemicalbook.com]

- 14. asisscientific.com.au [asisscientific.com.au]

"1-(Dimethylamino)-2-methylpropan-2-OL" solubility in water and other solvents

An In-depth Technical Guide to the Solubility of 1-(Dimethylamino)-2-methylpropan-2-ol

Introduction

This compound (CAS No. 14123-48-9) is a tertiary amino alcohol, a class of compounds characterized by the presence of both a hydroxyl (-OH) and a tertiary amine (-N(CH₃)₂) functional group. This bifunctionality imparts a unique set of physicochemical properties that are of significant interest to researchers, particularly in the fields of pharmaceutical drug development, chemical synthesis, and materials science. Understanding the solubility of this molecule is a cornerstone for its application, dictating everything from reaction kinetics and purification strategies to formulation design and bioavailability.

Physicochemical Properties and Structural Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the guiding concept: polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14123-48-9 | [1] |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Computed XLogP3 | 0.2 | [1] |

Structural Breakdown:

-

Hydrophilic Centers: The molecule possesses two polar functional groups:

-

A tertiary alcohol (-OH) group capable of acting as a hydrogen bond donor and acceptor.

-

A tertiary amine (-N(CH₃)₂) group that can act as a hydrogen bond acceptor. The lone pair of electrons on the nitrogen atom also makes it a weak Brønsted-Lowry base.

-

-

Hydrophobic Region: The molecule has a compact C6 alkyl backbone. While this contributes some non-polar character, its influence is significantly mitigated by the presence of the two powerful hydrophilic groups.

The low molecular weight and a computed XLogP3 of 0.2—a measure of lipophilicity—strongly suggest a predominantly hydrophilic character.[1] This profile is typical for small alkanolamines, which are known for their high water solubility.[2]

Predicted Solubility Profile

Based on the structural analysis and comparison with known analogs, a detailed solubility profile for this compound can be predicted.

Aqueous Solubility

The presence of both a hydroxyl and a dimethylamino group, which can engage in hydrogen bonding with water molecules, predicts high solubility, and likely complete miscibility, in water . This is consistent with data for its structural isomers, such as 1-Dimethylamino-2-propanol, which is reported to be fully miscible in water.[3][4] Similarly, 2-(Dimethylamino)-2-methyl-1-propanol is also highly soluble in water.[5][6]

pH-Dependent Aqueous Solubility

As a tertiary amine, this compound is a weak base. Its solubility in water is therefore highly dependent on the pH of the solution.

-

In acidic to neutral solutions (pH < pKa): The tertiary amine will be protonated to form a cationic ammonium salt. This salt formation dramatically increases the polarity and ionic character of the molecule, leading to a significant enhancement in aqueous solubility.

-

In basic solutions (pH > pKa): The compound will exist predominantly in its neutral, un-ionized form.

This pH-dependent equilibrium is a critical consideration in formulation, analytical method development, and predicting absorption in biological systems.

Caption: pH-dependent equilibrium of the amino alcohol.

Organic Solvent Solubility

The solubility in organic solvents is determined by the solvent's polarity and its ability to interact with the molecule's functional groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility to complete miscibility is expected. These solvents can participate in hydrogen bonding with both the hydroxyl and amine groups, similar to water. The solubility of amino acids and their derivatives generally follows this trend.[7]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Good solubility is predicted. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar regions of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low to limited solubility is anticipated. The small alkyl frame is insufficient to overcome the high polarity of the hydroxyl and dimethylamino groups, preventing effective solvation by non-polar media.[8]

Table 2: Predicted Solubility Summary

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | High / Miscible | Strong hydrogen bonding; pH-dependent ionization. |

| Polar Protic | Methanol, Ethanol | High / Miscible | Strong hydrogen bonding capabilities. |

| Polar Aprotic | DMSO, Acetonitrile | Good | Dipole-dipole interactions and H-bond acceptance. |

| Non-Polar | Hexane, Toluene | Low / Limited | Mismatch in polarity; weak intermolecular forces. |

Methodologies for Empirical Solubility Determination

While predictions are valuable, empirical determination is essential for accurate, quantifiable data in research and development.[9] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, while potentiometric titration is a powerful technique for ionizable compounds.[10]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid solute.[11] It is considered the most reliable technique for solubility measurement.[10]

Causality and Experimental Design:

-

Excess Solute: An excess of the compound is required to ensure that the solution reaches saturation, representing the thermodynamic equilibrium point.[10]

-

Equilibration Time: Sufficient time (typically 24-48 hours) is necessary for the dissolution process to reach a steady state.[9] Kinetic measurements with shorter times can overestimate solubility due to the formation of supersaturated solutions.[10]

-

Constant Temperature: Solubility is a temperature-dependent property. Therefore, maintaining a constant and recorded temperature is critical for reproducibility and data accuracy.[12]

-

Phase Separation: Complete separation of the saturated solution from the undissolved solid is crucial to avoid artificially high concentration readings. This is typically achieved by centrifugation followed by filtration.[8]

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen solvent. The vial should be sealed to prevent solvent evaporation.

-

Equilibration: Place the vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25°C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation:

-

Remove the vial and allow the undissolved solid to sediment. For fine suspensions, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of the compound at known concentrations.

-

Dilute the filtered saturated solution into the appropriate concentration range for the analytical method.

-

Determine the concentration of the compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

-

Reporting: Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was made.

Protocol 2: pH-Dependent Solubility Determination (Potentiometric Titration)

This method is highly efficient for ionizable compounds, as it can determine both the pKa and the solubility profile across a range of pH values in a single experiment.[13]

Causality and Experimental Design: The method relies on titrating a suspension of the compound with a strong acid or base. As the pH changes, the compound either dissolves (as it ionizes) or precipitates (as it becomes neutral). By carefully monitoring the pH and the amount of titrant added, one can calculate the concentration of the dissolved species at each pH point.[13]

Step-by-Step Protocol:

-

Preparation: Create a suspension of a known amount of this compound in a specific volume of deionized water. The amount should be sufficient to ensure undissolved solid is present at the point of minimum solubility.

-

Initial Titration: Begin by titrating the suspension with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to fully dissolve the compound as its hydrochloride salt.

-

Titration with Base: Titrate the resulting solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Acquisition: Record the pH of the solution after the addition of each aliquot of base, allowing the reading to stabilize. Continue the titration well past the point where the compound begins to precipitate (observed as turbidity) and into a higher pH range.

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting curve can be analyzed using specialized software or thermodynamic equations to determine the pKa (from the inflection point) and the intrinsic solubility (solubility of the neutral form).[13] The solubility at any given pH can then be calculated.

Conclusion

This compound is predicted to be a highly water-soluble compound, exhibiting complete miscibility with water and other polar protic solvents. Its aqueous solubility is fundamentally linked to pH, increasing significantly in acidic conditions due to the protonation of its tertiary amine. While its solubility is expected to be good in polar aprotic solvents, it is predicted to be limited in non-polar media.

For drug development professionals and researchers, these characteristics are critical. However, moving beyond prediction to precise, empirical data is paramount. The shake-flask and potentiometric titration methods described herein represent robust, authoritative protocols for generating the high-quality solubility data necessary for advancing scientific discovery and product development.

References

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Pharmaceutical Sciences. (2024).

- National Institutes of Health (NIH). (2012).

- PubChem. This compound. [Link]

- ACS Publications. (2020).

- ACS Publications. (2019).

- ResearchGate. (2017).

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

- Mallak Specialties Pvt Ltd. 1-Dimethylamino-2-propanol. [Link]

- Lund University Publications. (2006).

- Wikipedia. Alkanolamine. [Link]

- J-STAGE. (1960). Solubilities Studies of Basic Amino Acids. [Link]

- Solubility of Things. 2-(Dimethylamino)-2-methyl-1-propanol. [Link]

Sources

- 1. This compound | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkanolamine - Wikipedia [en.wikipedia.org]

- 3. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]

- 4. 1-Dimethylamino-2-propanol, 99% | Fisher Scientific [fishersci.ca]

- 5. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL | 7005-47-2 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Characterization of 1-(Dimethylamino)-2-methylpropan-2-ol: Focus on Boiling and Melting Points

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the boiling and melting points of the amino alcohol 1-(Dimethylamino)-2-methylpropan-2-ol. Recognizing the critical role of accurate physicochemical data in research and development, this document synthesizes information from established chemical databases and outlines the rigorous experimental protocols necessary for the empirical determination of these properties.

Introduction to this compound

This compound (CAS Number: 14123-48-9) is a tertiary amino alcohol with the molecular formula C₆H₁₅NO. Its structure, featuring a tertiary alcohol and a tertiary amine, suggests potential applications as a building block in organic synthesis, a catalyst, or a precursor for pharmacologically active molecules. Accurate knowledge of its physical properties, such as boiling and melting points, is fundamental for its purification, handling, and application in synthetic chemistry and drug development.

It is important to distinguish this compound from its structural isomers, such as 2-(dimethylamino)-2-methylpropan-1-ol, as the position of the hydroxyl group significantly influences intermolecular forces and, consequently, the physical properties.

Physicochemical Properties: Boiling and Melting Points

A thorough search of publicly available chemical databases and literature reveals a notable absence of experimentally determined boiling and melting points for this compound. This suggests that the compound may be less common or that its physical properties have not been extensively characterized and published.

Computationally Predicted Properties

In the absence of experimental data, computational methods provide estimated values for the physical properties of this compound. It is crucial to recognize that these are theoretical predictions and should be verified by experimental measurement.

| Property | Predicted Value | Source |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| XLogP3-AA (LogP) | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Experimental Data of a Structural Isomer: 2-(Dimethylamino)-2-methyl-1-propanol

In contrast, experimental data is available for the structural isomer, 2-(Dimethylamino)-2-methyl-1-propanol (CAS: 7005-47-2), where the hydroxyl group is primary. These values can offer a point of comparison, though the tertiary nature of the alcohol in the target compound is expected to influence its properties.

| Property | Experimental Value | Source |

| Melting Point | 19 °C | ChemicalBook[2], Stenutz[3] |

| Boiling Point | 61 °C at 20 mmHg | ChemicalBook[2] |

The structural difference between a primary and a tertiary alcohol can affect boiling and melting points due to variations in steric hindrance and the ability to participate in hydrogen bonding.

Experimental Determination of Boiling and Melting Points

For researchers synthesizing or working with this compound, the experimental determination of its boiling and melting points is a critical step for characterization and purity assessment. The following sections detail the standard, field-proven methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This temperature is dependent on the atmospheric pressure.

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-